2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
CAS No.: 1018156-49-4
Cat. No.: VC5209650
Molecular Formula: C23H29N3O5
Molecular Weight: 427.501
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018156-49-4 |
|---|---|
| Molecular Formula | C23H29N3O5 |
| Molecular Weight | 427.501 |
| IUPAC Name | 2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H29N3O5/c1-30-16-11-12-18(20(13-16)31-2)24-21(27)14-25-19-10-6-9-17(19)22(28)26(23(25)29)15-7-4-3-5-8-15/h11-13,15H,3-10,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | BQUSLBSXZPIZFP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4)OC |
Introduction
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule featuring a cyclopentapyrimidine core linked to a cyclohexyl group and an acetamide moiety connected to a 2,4-dimethoxyphenyl group. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step organic reactions. A common approach begins with the preparation of the cyclopentapyrimidine core through cyclization of suitable precursors. The acetamide group is introduced via acylation of an amine derivative, often utilizing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base like triethylamine.
Biological Activity and Potential Applications
Compounds featuring a cyclopentapyrimidine core are often investigated for their roles as pharmaceutical agents due to their ability to interact with biological targets such as enzymes and receptors. The presence of a cyclohexyl group and an acetamide linkage to a 2,4-dimethoxyphenyl group may enhance the compound's lipophilicity and biological activity, potentially making it suitable for applications in antitumor agents or other therapeutic areas.
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